4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione
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Overview
Description
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound known for its unique structure and properties. . The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition results in the suppression of cancer cell growth and the reduction of tumor vascularization.
Comparison with Similar Compounds
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
4-Fluoro-3-(Trifluoromethyl)Phenyl Isothiocyanate: Similar in having a trifluoromethyl group, but with different chemical properties and applications.
4-(Trifluoromethyl)benzylamine: Another related compound with a trifluoromethyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
89676-71-1 |
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Molecular Formula |
C9H4F3N3O2 |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C9H4F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)15-7(16)13-14-8(15)17/h1-4H |
InChI Key |
UJUUIFAYJQXKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)N=NC2=O)C(F)(F)F |
Origin of Product |
United States |
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